molecular formula C15H23Cl2NO B1441809 3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220032-89-2

3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B1441809
CAS No.: 1220032-89-2
M. Wt: 304.3 g/mol
InChI Key: KOVGQBXPRZFLPQ-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO It is known for its unique structure, which includes a pyrrolidine ring attached to a phenoxy group substituted with a chlorine atom and a tert-pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride typically involves the reaction of 2-chloro-4-(tert-pentyl)phenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound.

Scientific Research Applications

3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Chloro-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride
  • 3-[2-Chloro-4-(tert-hexyl)phenoxy]pyrrolidine hydrochloride
  • 3-[2-Chloro-4-(tert-octyl)phenoxy]pyrrolidine hydrochloride

Uniqueness

3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride is unique due to its specific tert-pentyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Biological Activity

3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a chlorinated phenoxy group, lends itself to various biological activities, making it a subject of interest in drug discovery and development.

  • Molecular Formula : C15H23Cl2NO
  • Molecular Weight : 318.28 g/mol
  • CAS Number : 1220032-89-2
  • IUPAC Name : 3-[2-chloro-4-(tert-pentyl)phenoxy]pyrrolidine; hydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-(tert-pentyl)phenol with pyrrolidine in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrrolidine have shown cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells. These studies suggest that such compounds can inhibit cell proliferation and induce apoptosis in tumor cells .

Antimicrobial Effects

Preliminary studies have also explored the antimicrobial properties of related compounds. The presence of the chlorinated phenoxy group is believed to enhance the compound's ability to disrupt microbial membranes, leading to increased susceptibility of bacteria and fungi to treatment .

Case Studies

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of similar pyrrolidine derivatives against a panel of cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced antiproliferative activity, suggesting that this compound could be further optimized for improved efficacy against specific cancer types .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that derivatives containing chlorinated phenoxy groups exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell walls, although further research is needed to elucidate the exact pathways involved .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntitumor, Antimicrobial
3-[2-Chloro-4-(tert-butyl)phenoxy]pyrrolidine hydrochlorideModerate Antitumor
3-[2-Chloro-4-(tert-hexyl)phenoxy]pyrrolidine hydrochlorideLow Antitumor Activity

Future Directions

Research into this compound should focus on:

  • Structure-Activity Relationship (SAR) studies to optimize its biological efficacy.
  • In vivo studies to assess its therapeutic potential and safety profile.
  • Exploration of its mechanisms at the molecular level to identify specific targets in cancer and microbial pathways.

Properties

IUPAC Name

3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-4-15(2,3)11-5-6-14(13(16)9-11)18-12-7-8-17-10-12;/h5-6,9,12,17H,4,7-8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVGQBXPRZFLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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